2',3'-O-Isopropylidene-Modified Adenosine Derivatives Exhibit Complete Resistance to Purine Nucleoside Phosphorylase (PNP) Versus Rapid Phosphorolysis of Unprotected Adenosine
In rat liver homogenates, 2',3'-O-isopropylidene adenosine demonstrates complete resistance to cleavage by purine nucleoside phosphorylase (PNP), whereas unprotected adenosine is rapidly split by this enzyme [1]. The isopropylidene acetal protecting group sterically blocks PNP active site access, preventing phosphorolytic cleavage of the N-glycosidic bond. This resistance is absolute—under the experimental conditions, no enzymic splitting of the isopropylidene group was observed [1].
| Evidence Dimension | Susceptibility to purine nucleoside phosphorylase (PNP) cleavage |
|---|---|
| Target Compound Data | Complete resistance; no cleavage observed under experimental conditions |
| Comparator Or Baseline | Adenosine: Rapidly cleaved by PNP |
| Quantified Difference | Qualitative categorical difference (complete resistance vs. active substrate) |
| Conditions | Rat liver homogenates; experimental conditions as described in Golovatskiĭ et al. 1986 |
Why This Matters
Complete resistance to PNP-mediated degradation ensures that 2',3'-O-isopropylidene-protected adenosines maintain structural integrity in biological systems where unprotected adenosine undergoes rapid catabolism, making this scaffold essential for studies requiring metabolic persistence.
- [1] Golovatskiĭ ID, Petlichnaia LI. Comparative study of 2',3'-O-isopropylidene adenosine and adenosine transformation in rat liver homogenates. Ukr Biokhim Zh (1978). 1986;58(3):37-40. PMID: 3727033. View Source
